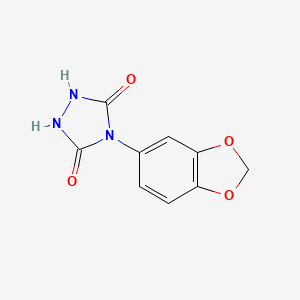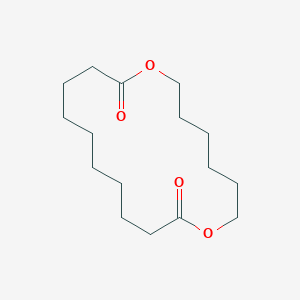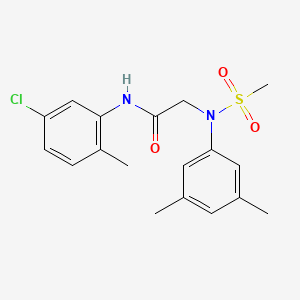
4-(1,3-benzodioxol-5-yl)-1,2,4-triazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzodioxol-5-yl)-1,2,4-triazolidine-3,5-dione, also known as NMDA receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1,2,4-triazolidine-3,5-dione involves its ability to block the this compound receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the this compound receptor, the compound can reduce the excitotoxicity that is associated with neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. The compound has been found to improve cognitive function, reduce oxidative stress, and prevent neuronal damage in various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 4-(1,3-benzodioxol-5-yl)-1,2,4-triazolidine-3,5-dione in lab experiments is its ability to selectively block the this compound receptor without affecting other receptors. This allows researchers to study the specific role of the this compound receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the use of 4-(1,3-benzodioxol-5-yl)-1,2,4-triazolidine-3,5-dione in scientific research. One direction is to explore its potential therapeutic applications in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to develop more potent and selective this compound receptor antagonists that can overcome the limitations of this compound. Additionally, future research can focus on understanding the molecular mechanisms underlying the effects of this compound on neuronal function and synaptic plasticity.
In conclusion, this compound is a promising compound that has potential applications in various scientific research fields. Its ability to selectively block the this compound receptor makes it a potential therapeutic agent for the treatment of neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other fields.
合成方法
The synthesis of 4-(1,3-benzodioxol-5-yl)-1,2,4-triazolidine-3,5-dione involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form 3,4-methylenedioxyphenylacetyl chloride. This intermediate is then reacted with hydrazine to form this compound. The purity of the compound can be achieved through recrystallization.
科学研究应用
4-(1,3-benzodioxol-5-yl)-1,2,4-triazolidine-3,5-dione has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. The compound has been found to act as an this compound receptor antagonist, which makes it a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1,2,4-triazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-8-10-11-9(14)12(8)5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVWLLKZQHIXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)NNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![2-chloro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4940075.png)
![N-[4-(4-morpholinyl)benzyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4940079.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)
![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)

![3-(2-chlorophenyl)-5-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B4940167.png)
